2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(4-ethoxyanilino)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-3-26-14-7-5-13(6-8-14)21-19-23-16(11-27-19)18(25)24-20-22-15-9-4-12(2)10-17(15)28-20/h4-11H,3H2,1-2H3,(H,21,23)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWFOPHTPHRGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation via Cyclization
The benzo[d]thiazole scaffold is synthesized via condensation of 2-amino-4-methylthiophenol with chloroacetonitrile under acidic conditions:
Procedure :
- Dissolve 2-amino-4-methylthiophenol (10 mmol) in ethanol (50 mL).
- Add chloroacetonitrile (12 mmol) and concentrated HCl (2 mL).
- Reflux at 80°C for 6 hours.
- Neutralize with NaHCO3, extract with ethyl acetate, and purify via column chromatography (petroleum ether:ethyl acetate, 3:1).
Yield : 78%
Characterization :
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.2 Hz, 1H), 7.21 (s, 1H), 6.97 (d, J = 8.2 Hz, 1H), 2.42 (s, 3H, CH3).
- HRMS (ESI) : m/z 165.0421 [M+H]+ (calculated for C8H8N2S: 165.0423).
Synthesis of Thiazole-4-Carboxylic Acid
Hantzsch Thiazole Synthesis
The thiazole ring is constructed using α-bromopyruvic acid and thiourea :
Procedure :
- Dissolve α-bromopyruvic acid (10 mmol) in ethanol (30 mL).
- Add thiourea (12 mmol) and reflux at 70°C for 4 hours.
- Acidify with HCl (1M), filter the precipitate, and recrystallize from ethanol.
Yield : 82%
Characterization :
- IR (KBr) : 1715 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, broad).
- 13C NMR (100 MHz, D2O): δ 167.8 (COOH), 152.1 (C-2), 126.4 (C-5), 119.3 (C-4).
Functionalization of Thiazole-4-Carboxylic Acid
Conversion to Acid Chloride
Activate the carboxylic acid using thionyl chloride :
- Reflux thiazole-4-carboxylic acid (5 mmol) with SOCl2 (10 mL) for 2 hours.
- Remove excess SOCl2 under vacuum to obtain the acid chloride.
Amide Coupling with 6-Methylbenzo[d]thiazol-2-amine
Procedure :
- Dissolve the acid chloride (5 mmol) in dry DMF (20 mL).
- Add 6-methylbenzo[d]thiazol-2-amine (5 mmol) and Et3N (10 mmol).
- Stir at 25°C for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 65%
Characterization :
- 1H NMR (400 MHz, DMSO-d6): δ 10.23 (s, 1H, NH), 8.45 (s, 1H, thiazole H-5), 7.68–7.12 (m, 3H, ArH), 2.44 (s, 3H, CH3).
- LC-MS : m/z 331.08 [M+H]+ (calculated for C14H12N4OS2: 331.07).
Optimization and Challenges
Critical Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and benzo[d]thiazole moieties, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. Compounds similar to 2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies indicate that thiazole derivatives exhibit significant inhibitory effects on bacterial growth, making them candidates for developing new antibiotics to combat resistant strains .
Anticancer Properties
The anticancer potential of thiazole derivatives is another significant area of research. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For example, a study on N-(4-bromophenyl)thiazol-2-amines revealed effective anticancer activity against estrogen receptor-positive human breast adenocarcinoma cell lines . Molecular docking studies suggest that these compounds interact effectively with specific cancer-related targets, enhancing their therapeutic efficacy .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several thiazole derivatives were synthesized and evaluated for their antimicrobial activity using the turbidimetric method. Among the tested compounds, those structurally related to this compound exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin .
Case Study 2: Anticancer Activity
A series of thiazole derivatives were tested for their cytotoxicity against various cancer cell lines. The results indicated that certain compounds showed IC50 values in the micromolar range against MCF7 breast cancer cells, suggesting strong anticancer potential. Molecular docking studies further confirmed the binding affinity of these compounds to key proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of 2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Monoamine Oxidase Inhibition: The compound inhibits the activity of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters.
Electronic Properties: In material science, the compound’s electronic properties are attributed to its rigid planar structure and efficient intermolecular π–π overlap, making it suitable for use in organic electronics.
Comparison with Similar Compounds
2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Thiazolo[5,4-d]thiazoles: These compounds also possess high oxidative stability and rigid planar structures, making them suitable for similar applications in organic electronics.
Benzothiazolylamino Derivatives: Compounds like 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol have shown pesticidal properties, similar to the compound .
By comparing these compounds, it is evident that this compound stands out due to its unique combination of biological and electronic properties, making it a versatile compound for various scientific applications.
Biological Activity
The compound 2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 396.52 g/mol. The compound features a thiazole ring, which is known for its pharmacological significance, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:
- Antitumor Activity : Thiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways. The presence of the thiazole moiety is crucial for cytotoxic activity, often mediated by interactions with key proteins involved in cell survival and proliferation .
- Antimicrobial Properties : Some thiazole derivatives exhibit significant antibacterial and antifungal activities. The structural features of the compound enhance its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.
- Anti-inflammatory Effects : Compounds with thiazole structures have been implicated in reducing inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar thiazole compounds reveal that substituents on the phenyl and thiazole rings significantly influence biological activity:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions enhances the potency of the compound against various biological targets.
- Hydrophobic Interactions : The presence of hydrophobic groups increases binding affinity to target proteins, thereby improving efficacy .
Biological Activity Data
The following table summarizes various biological activities reported for thiazole derivatives similar to this compound:
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| Antimicrobial | E. coli | 50 | |
| Anti-inflammatory | RAW 264.7 macrophages | 20 |
Case Studies
- Anticancer Activity : In a study involving A-431 cells, the compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. This suggests potential for further development as an anticancer agent .
- Antimicrobial Efficacy : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains.
- In Vivo Studies : Preliminary in vivo studies have indicated that these compounds can significantly reduce tumor growth in xenograft models, warranting further investigation into their pharmacokinetics and toxicity profiles .
Q & A
Q. What are the primary synthetic routes for 2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide?
Methodological Answer: The compound is synthesized via multi-step organic reactions. A typical route involves:
- Step 1 : Condensation of 2-amino-4-phenylthiazole derivatives with ethoxyphenyl-substituted carbonyl precursors (e.g., itaconic acid or benzoyl isothiocyanate) in ethanol under reflux (6–12 hours) .
- Step 2 : Cyclization or coupling reactions, often using phosphoryl chloride (POCl₃) or carbodiimide coupling agents, to form the thiazole-carboxamide backbone .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Key Optimization : Reaction yields (50–75%) depend on stoichiometric ratios (1:1–1:1.2) and solvent polarity. Ethanol is preferred for its balance of solubility and reflux temperature .
Q. How is the compound structurally characterized to confirm purity and identity?
Methodological Answer: Characterization involves:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), benzo[d]thiazole (δ 7.2–8.5 ppm for aromatic protons), and carboxamide (δ 10–12 ppm for NH) .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹), C-N (1250–1350 cm⁻¹), and C-S (650–750 cm⁻¹) bonds .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) matching calculated m/z values (e.g., ~410–430 Da) with isotopic patterns confirming sulfur content .
- HPLC : Purity ≥95% confirmed using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What strategies optimize reaction conditions for scalable synthesis?
Methodological Answer:
- Temperature Control : Reflux in ethanol (78°C) ensures efficient coupling without side-product formation .
- Catalysts : Use of CuI (5 mol%) or DMAP (dimethylaminopyridine) accelerates amide bond formation .
- pH Adjustment : Neutral to slightly acidic conditions (pH 6–7) stabilize reactive intermediates like isothiocyanates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility for thiazole intermediates, while ethanol minimizes byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Core Modifications :
- Replace the ethoxyphenyl group with fluorinated or nitro-substituted aryl rings to enhance electrophilicity and target binding .
- Substitute the 6-methylbenzo[d]thiazole with a morpholine or pyridine moiety to improve solubility .
- Functional Group Additions : Introduce sulfonamide (-SO₂NH₂) or triazole groups to modulate pharmacokinetic properties .
- Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC₅₀ values with substituent electronic profiles (Hammett constants) .
Q. How can contradictory data in bioactivity assays be resolved?
Methodological Answer:
- Dose-Response Analysis : Replicate assays across multiple concentrations (1 nM–100 µM) to identify non-linear effects .
- Structural Validation : Confirm analog integrity post-assay via LC-MS to rule out degradation .
- Target Profiling : Use molecular docking (AutoDock Vina) to predict binding affinities for kinases (e.g., EGFR, VEGFR2) and compare with experimental IC₅₀ values .
- Statistical Tools : Apply ANOVA or Bayesian modeling to distinguish assay variability from true biological effects .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability in ATP-binding pockets (e.g., EGFR kinase) using GROMACS. Analyze hydrogen bonds (<3 Å) and hydrophobic contacts (e.g., with Phe832, Leu694) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict IC₅₀ trends .
- Pharmacophore Mapping : Identify critical features (e.g., carboxamide as H-bond acceptor, thiazole as π-π stacking moiety) using Schrödinger Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
